molecular formula C21H21N3O4 B3446683 2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B3446683
M. Wt: 379.4 g/mol
InChI Key: IXYMCKJAANLQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione, commonly known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential application as a cancer therapeutic agent. MI-219 has been shown to inhibit the activity of the p53-MDM2 interaction, which is a critical pathway for the regulation of cell growth and apoptosis.

Mechanism of Action

MI-219 inhibits the p53-MDM2 interaction by binding to the hydrophobic pocket on the surface of MDM2, which is critical for the interaction with p53. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activated p53 induces the expression of downstream genes involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MI-219 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. MI-219 has also been shown to be effective in inducing the expression of downstream genes involved in cell cycle arrest and apoptosis, such as p21 and Bax. MI-219 has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

MI-219 has several advantages as a research tool, including its high potency and selectivity for the p53-MDM2 interaction. MI-219 has also been optimized for high yields and purity, making it an attractive candidate for further research. However, MI-219 has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for MI-219 research, including the development of new formulations and delivery methods to improve its solubility and bioavailability. MI-219 could also be used in combination with other cancer therapeutic agents to enhance its efficacy and reduce the potential for drug resistance. Further studies are also needed to investigate the potential application of MI-219 in other disease states, such as neurodegenerative diseases. Overall, MI-219 has shown great promise as a potential cancer therapeutic agent, and further research is needed to fully explore its potential.

Scientific Research Applications

MI-219 has been extensively studied for its potential application as a cancer therapeutic agent. The p53-MDM2 interaction is a critical pathway for the regulation of cell growth and apoptosis, and inhibition of this pathway has been shown to induce cell cycle arrest and apoptosis in cancer cells. MI-219 has been shown to be effective in inhibiting the p53-MDM2 interaction, leading to the activation of p53 and subsequent induction of apoptosis in cancer cells. MI-219 has been shown to be effective in a variety of cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-28-16-8-6-15(7-9-16)22-10-12-23(13-11-22)19(25)14-24-20(26)17-4-2-3-5-18(17)21(24)27/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYMCKJAANLQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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